![molecular formula C19H16N2O3S2 B2498267 1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one CAS No. 315711-55-8](/img/structure/B2498267.png)
1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The design and synthesis of complex organic molecules with specific functional groups and structural features are crucial in the field of chemical research. These compounds often serve as valuable intermediates for the development of pharmaceuticals, materials, and catalysts. The compound is of interest due to its intricate structure and potential chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of thiazolidin-4-ones and their derivatives involves cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes, highlighting the strategies used to construct cyclic structures with sulfur-containing functional groups (Sarojini et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of complex compounds. It reveals the arrangement of atoms within a molecule and provides insight into the stereochemistry and conformational preferences of the molecule. For instance, compounds with thiazolidin-4-ones exhibit non-planar conformations, with the reduced pyrimidine ring adopting a twist-boat form, demonstrating the structural diversity of sulfur-containing cyclic compounds (Sarojini et al., 2015).
Chemical Reactions and Properties
The reactivity of complex organic molecules is influenced by their functional groups and structural arrangement. Sulfur-containing compounds, for example, participate in a variety of chemical reactions, including cycloadditions and electrophilic substitutions, which are fundamental in constructing cyclic and heterocyclic structures (Egli et al., 2007).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and thermal stability, are determined by its molecular structure. For instance, the study of 1,3,4-thia(oxa)diazole-based compounds with terminal methoxy or methylthio groups showed varied mesophases and thermal stability, indicating how molecular modifications can impact physical characteristics (Han et al., 2009).
Chemical Properties Analysis
The chemical properties of organic molecules are closely tied to their functional groups and overall molecular architecture. The presence of sulfur, nitrogen, and oxygen atoms within a compound can significantly affect its reactivity, allowing for a wide range of chemical transformations. The synthesis and characterization of compounds such as 1,3,4-thia(oxa)diazoles underscore the importance of heteroatoms in determining the chemical behavior of complex molecules (Han et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The research by Dura & Paquette (2006) highlights the synthesis and photoinduced reactions of thia-containing cyclic compounds, which provide insights into the structural transformations and potential for creating complex molecules with unique properties. Similarly, studies on oxadiazines and thiadiazines by Norris (2008) elucidate the formation and applications of sulfur and nitrogen-containing heterocycles, which are crucial in drug design and material science.
Medicinal Chemistry and Catalysis
Research on palladacycles, including their cytotoxicity and enzyme inhibition properties by Spencer et al. (2009), indicates the potential use of complex heterocyclic structures in therapeutic areas, particularly in cancer research. The synthesis and antituberculosis activity of heteroarylthioquinoline derivatives reported by Chitra et al. (2011) demonstrate the relevance of sulfur-containing compounds in addressing infectious diseases.
Material Science and Chemistry
The study on the influence of temperature and solvents on molecular interactions of benzotriazole substituted thiadiazole derivatives by Godhani et al. (2019) provides insights into the physicochemical properties of sulfur-containing molecules, which are vital for designing materials with specific functionalities. Additionally, the work on liquid-liquid extraction of metal ions by thioethers by Ohki et al. (1984) explores the use of sulfur-containing ligands in separation processes, highlighting the versatility of such compounds in analytical and industrial applications.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-10-20-18(17-12-3-2-4-16(12)26-19(17)21-10)25-8-13(22)11-5-6-14-15(7-11)24-9-23-14/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXBRPYRHIJOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

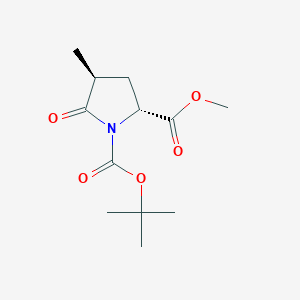
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

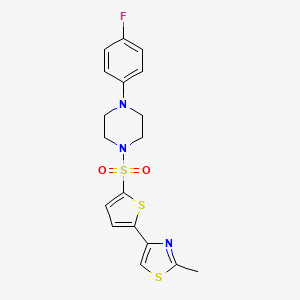
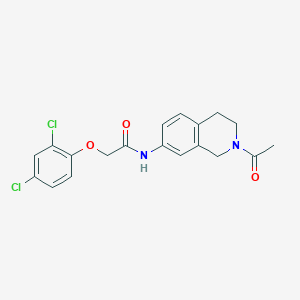
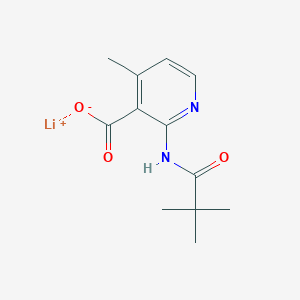

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
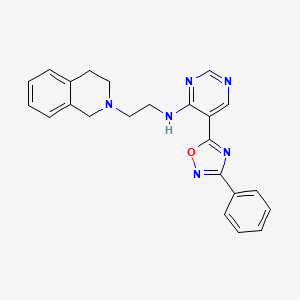
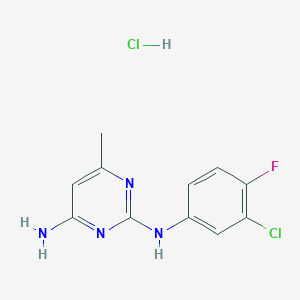
![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)